GW810781

概要

説明

S-1360は、ヒト免疫不全ウイルス1型(HIV-1)インテグラーゼ酵素の強力かつ選択的な阻害剤です。この酵素は、ウイルスの複製サイクルにおいて重要な段階である、宿主細胞のDNAへのウイルスゲノムの組み込みに不可欠です。 この酵素を阻害することにより、S-1360はウイルスが宿主内で複製および拡散することを防ぎます .

準備方法

合成経路と反応条件

S-1360の合成には、重要な中間体の調製から始まる複数のステップが含まれます。このプロセスには通常、化合物の阻害活性に不可欠なβ-ジケト酸部分の形成が含まれます。 反応条件には、多くの場合、有機溶媒、制御された温度、および特定の触媒の使用が含まれ、目的の化学的変換を確実にします .

工業的生産方法

S-1360の工業的生産には、化合物の純度と収率を維持しながら、ラボスケールの合成を大規模にスケールアップする必要があります。 これには、反応条件の最適化、高効率反応器の使用、および一貫性と安全性を確保するための厳格な品質管理対策の実施が含まれます .

化学反応解析

反応の種類

S-1360は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: S-1360は、その薬物動態に不可欠なさまざまな代謝物に還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤がしばしば使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、化合物の生物学的活性と代謝に重要な役割を果たす酸化および還元代謝物が含まれます .

科学研究における用途

S-1360には、次のようなさまざまな科学研究における用途があります。

化学: インテグラーゼ酵素の阻害を研究するためのモデル化合物として使用されます。

生物学: HIV-1の複製メカニズムと、ウイルスの組み込みにおけるインテグラーゼの役割を理解するのに役立ちます。

医学: HIV-1感染症の治療のための潜在的な治療薬として調査されています。

化学反応の分析

Types of Reactions

S-1360 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: S-1360 can be reduced to form different metabolites, which are crucial for its pharmacokinetics.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized and reduced metabolites, which play a significant role in the compound’s biological activity and metabolism .

科学的研究の応用

Based on the search results, here's information regarding scientific research applications:

Scientific Research Administrator Roles in the EU

The European institutions are seeking scientific research administrators to work mainly for the European Commission’s Joint Research Centre (JRC) . These positions (grade AD 7) are primarily located at JRC sites in Brussels and Geel (Belgium), Karlsruhe (Germany), Seville (Spain), Ispra (Italy), and Petten (The Netherlands) .

Areas of Specialization

The opportunities are open to candidates specializing in ten different fields :

- Environmental and climate sciences, engineering, and economics.

- Energy science and sustainability.

- ICT and (cyber)security.

- Data analysis, research, and applications for evidence-based decision-making.

- Research and applications in artificial intelligence, machine learning, and complex systems.

- Space applications and geo-information technologies.

- Health and consumer protection.

- Transport science and sustainable mobility.

- Social, economic, and political sciences.

- Behavioural science, economics, and education .

GW810781

This compound is under investigation in clinical trial NCT00046332, "A Study Comparing 4 Doses of this compound Versus Placebo in HIV-infected Patients" .

Phenolic-Enabled Nanotechnology (PEN)

Phenolic-enabled nanotechnology (PEN) utilizes the unique physiochemical properties of phenolics for particle engineering, particularly in biomedical applications . This includes biosensing, bioimaging, and disease treatment . PEN facilitates the bottom-up synthesis of nanohybrid materials with controllable size, shape, composition, surface chemistry, and function .

Polyphenol-Containing Nanoparticles

Polyphenol-containing nanoparticles have garnered attention for their antioxidation, anticancer activity, and universal adherent affinity, making them promising for multifunctional nanoassemblies in bioimaging and therapeutic delivery . These nanoparticles can be synthesized using interactions between polyphenols and various materials like metal ions, inorganic materials, polymers, proteins, and nucleic acids . Metal-polyphenol networks, formed through coordination interactions, are used in surface modification, bioimaging, drug delivery, and disease treatments .

Iron Nanoparticles (FeNPs)

Iron nanoparticles (FeNPs), ranging from 1-100 nanometers, have several applications, including their use as catalysts, drug delivery systems, sensors, and energy storage and conversion . They are also being explored for photovoltaic and solar cells, water purification, and environmental remediation . Additionally, FeNPs are used in magnetic resonance imaging (MRI) as contrast agents and in magnetic recording media .

Table 1. Characteristics of Metal-Based Nanoparticles

| NP | Optimum size | Shape/Structure | Specific surface area | Aspect ratio | Optical properties | Toxicology | Solubility |

|---|---|---|---|---|---|---|---|

| FeNPs | 1–100 nm | Spheres, rods | 14.42 m²/g | – | Poorly conductive, can be made transparent or translucent | Low toxicity | Insoluble in water and inorganic solutions |

Compounds increasing progenitor cells and/or stem cells

作用機序

S-1360は、HIV-1インテグラーゼ酵素の触媒活性を特異的に阻害することでその効果を発揮します。この化合物は酵素の活性部位に結合し、ウイルスゲノムを宿主DNAに挿入するのを防ぎます。 この阻害はウイルスの複製サイクルを阻止し、新しい細胞への拡散と感染能力を低下させます .

類似の化合物との比較

類似の化合物

GSK-364735: 類似の構造的特徴を持つ別のインテグラーゼ阻害剤。

L-870,810: 類似の作用機序を持つ化合物。

MK-0518: 強力な抗ウイルス活性と後期臨床試験での成功で知られています.

独自性

S-1360は、その阻害活性に不可欠な特定のβ-ジケト酸部分によって特徴付けられます。 他のインテグラーゼ阻害剤との構造的な類似性にもかかわらず、S-1360は独特の薬物動態特性と代謝経路を持っており、研究と治療的用途に貴重な化合物となっています .

類似化合物との比較

Similar Compounds

GSK-364735: Another integrase inhibitor with similar structural features.

L-870,810: A compound with a similar mechanism of action.

MK-0518: Known for its potent antiviral activity and late-stage clinical success.

Uniqueness

S-1360 is unique due to its specific β-diketo acid moiety, which is crucial for its inhibitory activity. Despite its structural similarities with other integrase inhibitors, S-1360 has distinct pharmacokinetic properties and metabolic pathways, making it a valuable compound for research and therapeutic applications .

生物活性

GW810781 is a compound that has garnered interest in the field of pharmacology due to its potential biological activities, particularly in relation to chemokine receptor interactions and immune modulation. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

This compound is classified as a heterocyclic compound that exhibits significant biological activities primarily through its ability to inhibit the binding of chemokines to their respective receptors. This mechanism is crucial in modulating immune responses and has implications for various therapeutic applications, including anti-inflammatory and anti-cancer treatments.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 500.67 g/mol |

| Chemical Formula | C₁₉H₁₉ClN₄O₃ |

| Solubility | Soluble in DMSO |

| Target Receptors | Chemokine receptors (e.g., CXCR4) |

Inhibition of Chemokine Binding

This compound has been shown to effectively inhibit the binding of chemokines such as SDF-1 (Stromal-Derived Factor 1) to the CXCR4 receptor. This inhibition can lead to reduced migration of immune cells, which is beneficial in conditions characterized by excessive inflammation or unwanted immune responses.

Immune Modulation

Research indicates that this compound may act as an antagonist of apoptosis in immune cells, particularly affecting CD8+ T cells. This property suggests a potential role in enhancing immune responses in scenarios where T cell activation is necessary, such as in cancer immunotherapy.

Case Study 1: Impact on Hematopoietic Stem Cells

A study investigated the effects of this compound on hematopoietic stem cells (HSCs). The findings revealed that treatment with this compound led to an increase in the mobilization of HSCs into circulation, suggesting its utility in enhancing stem cell availability for transplantation therapies.

Findings:

- Increased HSC Mobilization: A 30% increase in circulating HSCs post-treatment.

- Mechanism: Inhibition of SDF-1/CXCR4 interaction facilitated stem cell release from the bone marrow.

Case Study 2: Anti-Inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound in a murine model of rheumatoid arthritis. The compound demonstrated significant reductions in inflammatory markers and joint swelling.

Findings:

- Reduction in Inflammatory Cytokines: Decreased levels of IL-6 and TNF-alpha.

- Clinical Relevance: Suggests potential for treating autoimmune diseases through modulation of chemokine signaling pathways.

特性

CAS番号 |

280571-30-4 |

|---|---|

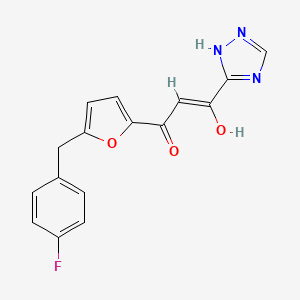

分子式 |

C16H12FN3O3 |

分子量 |

313.28 g/mol |

IUPAC名 |

(Z)-1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one |

InChI |

InChI=1S/C16H12FN3O3/c17-11-3-1-10(2-4-11)7-12-5-6-15(23-12)13(21)8-14(22)16-18-9-19-20-16/h1-6,8-9,22H,7H2,(H,18,19,20)/b14-8- |

InChIキー |

HFHDGHOGHWXXDT-ZSOIEALJSA-N |

SMILES |

C1=CC(=CC=C1CC2=CC=C(O2)C(=O)C=C(C3=NC=NN3)O)F |

異性体SMILES |

C1=CC(=CC=C1CC2=CC=C(O2)C(=O)/C=C(/C3=NC=NN3)\O)F |

正規SMILES |

C1=CC(=CC=C1CC2=CC=C(O2)C(=O)C=C(C3=NC=NN3)O)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

S-1360; S 1360; S1360; GSK-S-1360; GW810781; GW-810781; GW 810781; GSKS1360; GSK S 1360; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。